H-Bond Donor Count: Primary vs. Secondary Amine
3-Amino-N-benzyl-N-methylpropanamide possesses one hydrogen-bond donor (HBD = 1, the primary amine) and two hydrogen-bond acceptors (HBA = 2, the amide carbonyl and the primary amine nitrogen) [1]. Its constitutional isomer N-benzyl-3-(methylamino)propanamide (CAS 87639-85-8) features two hydrogen-bond donors (HBD = 2; the secondary amine and the amide N–H) and two acceptors . This difference directly impacts the compound's capacity for selective monofunctionalization: the target compound's single primary amine can be selectively acylated, sulfonylated, or engaged in reductive amination without competing reactivity from a secondary amine, whereas the isomer's methylamino group offers different nucleophilicity and steric profile.
| Evidence Dimension | Hydrogen-Bond Donor Count (Computed) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 2; TPSA = 46.3 Ų; Rotatable Bonds = 4 |
| Comparator Or Baseline | N-Benzyl-3-(methylamino)propanamide: HBD = 2; HBA = 2; TPSA = 44.6 Ų; Rotatable Bonds = 5 |
| Quantified Difference | Δ HBD = −1 (target has one fewer H-bond donor); Δ TPSA = +1.7 Ų; Δ Rotatable Bonds = −1 |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18) and ChemSrc databases |
Why This Matters
A primary amine with a single H-bond donor permits unambiguous, high-yielding monoderivatization, whereas a secondary amine may require orthogonal protection strategies, adding synthetic steps and cost.
- [1] PubChem CID 20117962. 3-Amino-N-benzyl-N-methylpropanamide Computed Properties: HBD=1, HBA=2, TPSA=46.3 Ų, Rotatable Bond Count=4. https://pubchem.ncbi.nlm.nih.gov/compound/938339-32-3 View Source
